(5-Amino-2,6-dioxo-1,3-dipropyl-1,3-diazinan-4-ylidene)azanium
Description
The compound “(5-Amino-2,6-dioxo-1,3-dipropyl-1,3-diazinan-4-ylidene)azanium” is a heterocyclic organic molecule featuring a six-membered diazinan-4-ylidene core. Its structure includes two propyl substituents at the 1- and 3-positions, amino and dioxo functional groups at the 5- and 2,6-positions, respectively, and an azanium (NH₃⁺) moiety.
Properties
Molecular Formula |
C10H19N4O2+ |
|---|---|
Molecular Weight |
227.28 g/mol |
IUPAC Name |
(5-amino-2,6-dioxo-1,3-dipropyl-1,3-diazinan-4-ylidene)azanium |
InChI |
InChI=1S/C10H18N4O2/c1-3-5-13-8(12)7(11)9(15)14(6-4-2)10(13)16/h7,12H,3-6,11H2,1-2H3/p+1 |
InChI Key |
ZPPJKAXGVQNIKZ-UHFFFAOYSA-O |
Canonical SMILES |
CCCN1C(=[NH2+])C(C(=O)N(C1=O)CCC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Amino-2,6-dioxo-1,3-dipropyl-1,3-diazinan-4-ylidene)azanium typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable diamine and a diketone, the reaction can proceed through condensation and cyclization steps, often requiring catalysts and specific temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to maximize yield and purity. Post-reaction, the compound is typically purified using techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: (5-Amino-2,6-dioxo-1,3-dipropyl-1,3-diazinan-4-ylidene)azanium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted compounds.
Scientific Research Applications
(5-Amino-2,6-dioxo-1,3-dipropyl-1,3-diazinan-4-ylidene)azanium has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme interactions and protein modifications.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (5-Amino-2,6-dioxo-1,3-dipropyl-1,3-diazinan-4-ylidene)azanium exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, potentially altering their activity or function. The specific pathways involved depend on the context of its application, such as inhibiting an enzyme in a biochemical pathway or binding to a receptor in a pharmacological context.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s core structure and functional groups are compared to three classes of analogs: phthalazine derivatives, thiadiazole-based compounds (e.g., tizanidine intermediates), and benzodiazepines (e.g., diazepam). Key similarities and differences are summarized below:
Key Observations :
- The target compound’s 1,3-dipropyl groups distinguish it from simpler phthalazine analogs, likely increasing hydrophobicity and steric bulk.
- Tizanidine intermediates prioritize halogen (Cl) and aromatic substituents, aligning with muscle relaxant activity, whereas the target compound’s amino/dioxo groups suggest alternative biological targets .
Physicochemical and Pharmacological Properties
Tautomerism: The amino and dioxo groups in the target compound may facilitate keto-enol tautomerism, akin to β-thioxoketones, which exhibit large isotope effects due to tautomeric shifts . This property could enhance binding flexibility in biological systems.
Similar strategies (e.g., propylation of a diazinan precursor) may apply.
Crystallographic and Computational Analysis
Software tools like SHELXL and Mercury enable structural comparisons and packing similarity assessments . For example:
Biological Activity
(5-Amino-2,6-dioxo-1,3-dipropyl-1,3-diazinan-4-ylidene)azanium is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₄N₄O₂
- Molecular Weight : 234.26 g/mol
- CAS Number : Not explicitly listed but related compounds exist under similar identifiers.
Synthesis
The synthesis of (5-Amino-2,6-dioxo-1,3-dipropyl-1,3-diazinan-4-ylidene)azanium typically involves multi-step reactions starting from simpler diazine derivatives. The exact synthetic pathway can vary based on the desired purity and yield.
Anticancer Properties
Research has indicated that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives of diazine compounds can inhibit tumor growth effectively:
This suggests that (5-Amino-2,6-dioxo-1,3-dipropyl-1,3-diazinan-4-ylidene)azanium may similarly possess anticancer properties worth investigating.
Antibacterial Activity
In vitro studies have shown that certain diazine derivatives exhibit antibacterial activity against common pathogens such as Staphylococcus aureus. The minimum inhibitory concentrations (MIC) for related compounds range from 3.9 to 31.5 µg/ml, indicating a potential for therapeutic applications in treating bacterial infections .
The biological activity of (5-Amino-2,6-dioxo-1,3-dipropyl-1,3-diazinan-4-ylidene)azanium is hypothesized to involve:
- Inhibition of DNA Synthesis : Similar compounds disrupt the replication process in cancer cells.
- Protein Synthesis Interference : By binding to ribosomal sites or other crucial cellular machinery.
- Reactive Oxygen Species (ROS) Generation : Leading to oxidative stress and subsequent apoptosis in cancer cells.
Case Study 1: Anticancer Efficacy
A study conducted on a series of diazine derivatives demonstrated that specific substitutions on the diazine ring significantly enhanced anticancer activity against multiple cell lines. The study highlighted the importance of structural modifications in optimizing therapeutic effects .
Case Study 2: Antimicrobial Testing
Another investigation assessed the antibacterial efficacy of several diazine derivatives against clinical isolates of Staphylococcus aureus. The results indicated that modifications in the side chains could lead to improved antibacterial potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
